4-(4-fluorophenoxy)benzenesulfonyl Chloride
Description
4-(4-Fluorophenoxy)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group and a 4-fluorophenoxy (–O–C₆H₄–F) moiety. This compound is structurally distinct due to the oxygen atom bridging the fluorinated phenyl ring and the sulfonyl chloride-bearing benzene core. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules for pharmaceuticals, agrochemicals, and materials science .
The fluorine atom in the phenoxy group introduces electron-withdrawing effects, which can enhance the electrophilicity of the sulfonyl chloride group, thereby influencing reactivity in substitution reactions. Additionally, the phenoxy linkage may confer unique steric and electronic properties compared to simpler para-substituted benzenesulfonyl chlorides.
Properties
IUPAC Name |
4-(4-fluorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-7-5-11(6-8-12)17-10-3-1-9(14)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYRCHIAPCRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382272 | |
| Record name | 4-(4-fluorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192329-91-2 | |
| Record name | 4-(4-fluorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenoxy)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenoxy)benzenesulfonyl chloride typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-fluorophenol+benzenesulfonyl chloride→4-(4-fluorophenoxy)benzenesulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl fluorides, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonyl Fluorides: Formed by reaction with fluoride sources.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-(4-fluorophenoxy)benzenesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of biological processes and the development of biotherapeutics.
Material Science: It is employed in the synthesis of functional materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenoxy)benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The reactivity and physical characteristics of sulfonyl chlorides are strongly influenced by substituents on the aromatic ring. Below is a comparative analysis of 4-(4-fluorophenoxy)benzenesulfonyl chloride with related compounds:
Table 1: Structural and Property Comparison of Sulfonyl Chlorides
*Calculated based on formula C₁₂H₈ClFO₃S.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in this compound and 4-fluorobenzenesulfonyl chloride increases the electrophilicity of the sulfonyl chloride group compared to 4-methylbenzenesulfonyl chloride. This makes them more reactive in nucleophilic substitution reactions .
- Lipophilicity : Biphenyl derivatives (e.g., 4-(4-fluorophenyl)benzenesulfonyl chloride) exhibit higher lipophilicity, enhancing membrane permeability in biological applications .
Challenges:
- The electron-withdrawing fluorine and phenoxy groups can deactivate the aromatic ring, necessitating harsh reaction conditions (e.g., elevated temperatures or excess chlorosulfonic acid) .
- Purification of phenoxy-substituted derivatives may require specialized techniques due to their hydrolytic sensitivity .
Biological Activity
4-(4-Fluorophenoxy)benzenesulfonyl chloride, with the chemical formula C₁₂H₈ClFO₃S, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenoxy group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Weight : 272.7 g/mol
- CAS Number : 192329-91-2
- Structure : The compound features a sulfonyl chloride moiety attached to a phenoxy group, which includes a fluorine atom at the para position.
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent, allowing it to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols, potentially leading to the formation of biologically active sulfonamides.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : It may modulate receptor activity, particularly in pathways related to cell signaling and proliferation.
Biological Activity
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit tumor growth by interfering with key signaling pathways.
- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound may also reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
- Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC₅₀ value in the micromolar range. This effect was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : In vitro assays revealed that the compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM.
- Inflammatory Response Modulation : In an animal model of acute inflammation, treatment with this compound resulted in a marked decrease in edema formation and pro-inflammatory cytokine levels.
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenoxy)benzenesulfonyl chloride with high purity?
- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution reaction. Starting materials include 4-chlorosulfonylbenzoic acid derivatives and 4-fluorophenol. A base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the phenolic hydroxyl group, facilitating the substitution. The reaction is carried out in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–25°C for 12–24 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~7.8–6.8 ppm for aromatic protons), ¹³C NMR (δ ~160 ppm for sulfonyl carbon), and ¹⁹F NMR (δ ~-110 ppm for fluorophenyl group).
- Infrared Spectroscopy (IR) : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: 284.7 for C₁₂H₈ClFO₃S).
Cross-validate with PubChem CID 2794756 and InChIKey QIZPONOMFWAPRR-UHFFFAOYSA-N .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Use moisture-free solvents (e.g., molecular sieves in DCM) during handling. Degradation can be monitored via ¹H NMR (disappearance of sulfonyl chloride peaks) or colorimetric assays (e.g., reaction with aniline to quantify active chloride). Avoid prolonged exposure to humidity to prevent hydrolysis to the sulfonic acid .
Advanced Research Questions
Q. What methodologies are employed to study the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies are performed using varying nucleophiles (e.g., amines, alcohols) in aprotic solvents (DMF, DCM). Reaction rates are quantified via HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F NMR. Solvent polarity effects are analyzed using Kamlet-Taft parameters. For example, reaction with benzylamine in DMF at 25°C shows pseudo-first-order kinetics (k ≈ 0.05 min⁻¹). Computational models (DFT) predict transition states and regioselectivity influenced by the electron-withdrawing sulfonyl group .
Q. How can computational chemistry tools predict the electronic and steric effects influencing the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic regions (sulfonyl chloride group).
- Calculate Frontier Molecular Orbitals (HOMO-LUMO gaps) to assess charge transfer in reactions.
- Simulate steric hindrance using molecular volume analysis (e.g., reduced reactivity in bulky amines due to ortho-substitution on the phenoxy group). Validate with experimental Hammett substituent constants (σ⁺ for fluorophenoxy ≈ 0.34) .
Q. What strategies are used to evaluate the potential of this compound as a protease inhibitor in drug discovery?
- Methodological Answer :
- Enzyme Inhibition Assays : Incubate with trypsin-like proteases (0.1–100 µM compound) and measure IC₅₀ via fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
- Covalent Docking Studies : Use AutoDock or Schrödinger Suite to model sulfonyl chloride interaction with catalytic serine residues.
- ADME-Tox Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis). Cross-reference with PubChem BioAssay data for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
